Product packaging for EGFR-IN-557(Cat. No.:CAS No. 1639040-91-7)

EGFR-IN-557

Cat. No.: B607277
CAS No.: 1639040-91-7
M. Wt: 437.47
InChI Key: CWFVSHJUGHKLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of EGFR Signaling in Cellular Processes and Pathological Conditions

EGFR signaling is crucial for regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. danaher.comfrontiersin.org The activation of EGFR initiates several major downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. danaher.comnih.gov The MAPK pathway is primarily involved in cell proliferation, while the PI3K/Akt/mTOR pathway is central to cell growth, survival, and motility. danaher.com EGFR can also activate other signaling molecules like phospholipase C gamma (PLCγ), which is important for calcium signaling, and the STAT proteins (STAT1 and STAT3), which are involved in inflammation and immune responses. danaher.com

Given its central role in cell growth and survival, it is not surprising that dysregulation of EGFR signaling is a hallmark of various pathological conditions, particularly cancer. danaher.comportlandpress.com Aberrant EGFR activation, through mechanisms such as receptor overexpression, gene amplification, or activating mutations, can lead to uncontrolled cell proliferation, inhibition of apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer). danaher.comoup.com This dysregulation is a common feature in many human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, glioblastoma, and breast cancer. danaher.com Beyond cancer, EGFR signaling has also been implicated in other diseases, such as kidney fibrosis, where its sustained activation contributes to the progression of chronic kidney disease. nih.govnih.gov

Overview of EGFR Dysregulation in Preclinical Disease Models

Preclinical disease models have been instrumental in elucidating the role of EGFR dysregulation in various pathologies. In oncology research, mouse models with genetically engineered EGFR mutations, such as the L858R point mutation or exon 19 deletions, have been crucial for studying NSCLC. mdpi.com These models have demonstrated that tumors harboring these activating mutations are highly dependent on EGFR signaling for their growth and survival, a concept known as "oncogene addiction." mdpi.com Xenograft models, where human cancer cells are implanted into immunodeficient mice, have also been widely used to study the effects of EGFR dysregulation and to test the efficacy of EGFR inhibitors. mdpi.comnih.gov

In the context of kidney disease, preclinical models of angiotensin II (Ang II)-induced hypertension and renal fibrosis have shown that Ang II can transactivate EGFR, leading to sustained signaling that promotes fibrogenesis. nih.govnih.gov Studies using mice with a selective deletion of EGFR in the renal proximal tubules have demonstrated that this receptor is critical for the development of Ang II-induced renal fibrosis. nih.gov Furthermore, in vitro studies using cultured renal cells have shown that EGFR activation mediates proinflammatory and profibrotic responses. nih.gov These preclinical models have been vital for establishing EGFR as a potential therapeutic target for mitigating kidney damage.

Rationale for Developing Novel Small Molecule EGFR Inhibitors

The development of small molecule EGFR inhibitors has been a major focus of cancer research for decades, driven by the clear involvement of EGFR in tumor biology. These inhibitors typically work by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the tyrosine kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. nih.gov

The first-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib (B232), are reversible inhibitors that showed significant promise in preclinical models and initial clinical trials, particularly in NSCLC patients with activating EGFR mutations. mdpi.comonclive.com However, a major challenge that emerged was the development of acquired resistance, often within a year of treatment. nih.govamegroups.org Preclinical studies identified the secondary T790M mutation in exon 20 of the EGFR gene as the most common mechanism of resistance, accounting for over 50% of cases. onclive.comnih.gov This mutation increases the affinity of the receptor for ATP, reducing the efficacy of the reversible inhibitors. nih.gov

Second-generation EGFR TKIs, like afatinib (B358) and dacomitinib, were developed to overcome this resistance. nih.govmdpi.com These are irreversible inhibitors that form a covalent bond with the kinase domain, providing a more sustained inhibition. mdpi.com While they showed activity against some resistant mutations in preclinical models, they also inhibit wild-type EGFR, leading to significant toxicities such as skin rash and diarrhea. researchgate.netfrontiersin.org Furthermore, resistance to second-generation inhibitors can still develop. nih.gov

Third-generation EGFR TKIs, such as osimertinib, were specifically designed to target the T790M resistance mutation while sparing wild-type EGFR. amegroups.orgresearchgate.net Although highly effective, resistance to third-generation inhibitors also inevitably emerges through various mechanisms, including the C797S mutation in EGFR, which prevents the covalent binding of these drugs. nih.gov

The continuous emergence of resistance to existing EGFR inhibitors highlights the need for novel and advanced inhibition strategies in research. There is a clear need for inhibitors that can overcome the known resistance mutations, including the C797S mutation that confers resistance to third-generation TKIs. nih.gov The development of fourth-generation inhibitors is underway to address this challenge. researchgate.net

Furthermore, there is a growing understanding that EGFR signaling is complex and interconnected with other signaling pathways. amegroups.org Therefore, strategies that involve dual-targeting inhibitors or combination therapies are being explored in preclinical research. For instance, combining EGFR inhibitors with inhibitors of other pathways, such as MET or MEK, has shown promise in overcoming resistance. nih.govamegroups.org

Beyond cancer, the role of EGFR in other diseases like kidney fibrosis opens up new avenues for the application of EGFR inhibitors. nih.govnih.gov The development of novel inhibitors with different selectivity profiles may be beneficial for these non-oncological applications, where a different therapeutic window might be required. The compound EGFR-IN-557, which has been studied for its potential to attenuate angiotensin II-induced kidney fibrosis, is an example of such a novel inhibitor being explored in a non-cancer context. researchgate.net

Detailed Research Findings on this compound

Recent research has identified this compound, with the chemical name N-(4-((1-(4-fluorobenzyl)-1H-indol-5-yl) amino)quinazolin-6-yl)acrylamide, as a potent and selective inhibitor of EGFR. researchgate.net Preclinical studies have begun to elucidate its mechanism of action and its potential therapeutic effects, particularly in the context of kidney disease.

In Vitro Studies

In vitro experiments have demonstrated the direct inhibitory effect of this compound on EGFR kinase activity. These studies are crucial for characterizing the potency and selectivity of new chemical entities.

EGFR Kinase Inhibition: In a cell-free enzymatic assay, this compound was shown to be a potent inhibitor of recombinant EGFR kinase activity. researchgate.net

Inhibition of EGFR Signaling in Renal Cells: In cultured renal mesangial SV40 cells, which have a high expression of EGFR, pretreatment with this compound significantly inhibited EGF-induced phosphorylation of EGFR at the tyrosine 845 residue. researchgate.net This, in turn, blocked the activation of downstream signaling pathways, including the phosphorylation of Akt1/2/3 and ERK1/2. researchgate.net These findings suggest that this compound effectively antagonizes the EGF signaling pathway in renal cells. researchgate.net

AssayCell Line/SystemKey FindingReference
Recombinant EGFR Kinase AssayCell-freeThis compound exhibits strong inhibitory activity against EGFR kinase with an IC50 of 2.1 nM. researchgate.net
Western Blot AnalysisRenal Mesangial SV40 CellsPretreatment with this compound (1 µM) markedly decreased EGF-induced phosphorylation of EGFR (Tyr 845). researchgate.net
Western Blot AnalysisRenal Mesangial SV40 CellsPretreatment with this compound (1 µM) significantly inhibited EGF-induced phosphorylation of downstream targets Akt1/2/3 and ERK1/2. researchgate.net

In Vivo Studies

The efficacy of this compound has also been evaluated in a preclinical in vivo model of angiotensin II (Ang II)-induced kidney fibrosis. These studies provide crucial insights into the potential therapeutic utility of the compound.

Attenuation of Ang II-Induced Kidney Fibrosis: In a mouse model where kidney fibrosis was induced by the infusion of Ang II, treatment with this compound demonstrated a significant attenuation of the fibrotic process. researchgate.net This suggests that the inhibition of EGFR by this compound can mitigate the pathological effects of chronic renin-angiotensin system activation in the kidney. researchgate.net

Preclinical ModelKey FindingReference
Angiotensin II-induced kidney fibrosis in miceTreatment with this compound attenuated the development of renal fibrosis. researchgate.net

Properties

CAS No.

1639040-91-7

Molecular Formula

C26H20FN5O

Molecular Weight

437.47

IUPAC Name

N-{4-[1-(3-Fluoro-benzyl)-1H-indol-5-ylamino]-quinazolin-6-yl}-acrylamide

InChI

InChI=1S/C26H20FN5O/c1-2-25(33)30-21-6-8-23-22(14-21)26(29-16-28-23)31-20-7-9-24-18(13-20)10-11-32(24)15-17-4-3-5-19(27)12-17/h2-14,16H,1,15H2,(H,30,33)(H,28,29,31)

InChI Key

CWFVSHJUGHKLMO-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EGFR-IN-557;  EGFRIN557;  EGFR IN 557;  EGFR inhibitor 557;  EGFR-inhibitor-557; 

Origin of Product

United States

Molecular Mechanism of Action of Egfr in 557

Elucidation of EGFR-IN-557 Binding Site and Mode

The interaction between this compound and its target, the Epidermal Growth-Factor-Receptor (EGFR), is a critical determinant of its biological activity. Understanding the specifics of this binding, including the site, nature, and kinetics, provides a foundation for its mechanism of action.

Analysis of Orthosteric versus Allosteric Binding Mechanisms to EGFR

The binding of inhibitors to EGFR can occur at two principal types of sites: orthosteric and allosteric. Orthosteric inhibitors typically bind to the highly conserved ATP-binding pocket of the kinase domain, directly competing with the natural substrate, ATP. nih.govmdpi.com This competitive inhibition prevents the transfer of a phosphate (B84403) group to substrate proteins, thereby blocking downstream signaling. nih.gov

In contrast, allosteric inhibitors bind to sites on the enzyme that are distinct from the active site. nih.gov This binding induces a conformational change in the protein that alters the shape of the active site, thereby modulating the enzyme's activity. nih.govresearchgate.net Allosteric sites are often less conserved across different kinases, offering the potential for greater inhibitor specificity. researchgate.net Some inhibitors are capable of simultaneously engaging both the orthosteric and allosteric sites. researchgate.netacademictree.org

Characterization of Reversible versus Irreversible Binding Kinetics to EGFR

The interaction between an inhibitor and its target enzyme can be either reversible or irreversible. Reversible inhibitors associate and dissociate from the enzyme, and their effect can be overcome by increasing the substrate concentration. ucl.ac.uklibretexts.org This category includes competitive and non-competitive inhibitors. ucl.ac.uk

Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. ucl.ac.uk This type of inhibition is time-dependent and is not reversed by increasing the substrate concentration. enzymlogic.com Many irreversible EGFR inhibitors, such as afatinib (B358) and dacomitinib, contain a reactive group, like an acrylamide (B121943) moiety, that forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of EGFR. biomolther.orgdrughunter.com

Investigation of Specific Amino Acid Residue Engagement within the EGFR Kinase Domain (e.g., Cys797)

The covalent interaction of many irreversible EGFR inhibitors is specifically with the Cysteine 797 (Cys797) residue located at the edge of the ATP-binding cleft. mdpi.com This covalent bond formation is a key feature of second- and third-generation EGFR tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov For instance, the irreversible inhibitor afatinib forms a covalent bond with Cys797, which stabilizes the drug in its binding position. nih.gov Similarly, osimertinib, a third-generation TKI, also irreversibly binds to the Cys797 residue. nih.govtandfonline.com The formation of this covalent bond is crucial for the efficacy of these inhibitors, particularly against EGFR mutants that have developed resistance to first-generation TKIs. nih.gov Molecular modeling studies have highlighted that residues such as Val726, Leu792, Met793, Gly796, Cys797, Leu798, and Thr844 contribute significantly to the binding energy of certain EGFR inhibitors. semanticscholar.org

Impact of this compound on Downstream Signaling Pathways

The binding of this compound to the EGFR kinase domain has profound effects on the downstream signaling cascades that regulate critical cellular functions. By inhibiting EGFR, this compound modulates key phosphorylation events and influences pathways controlling cell growth and survival.

Modulation of Key EGFR Phosphorylation Events and Downstream Effectors (e.g., Akt, ERK)

Upon activation, EGFR undergoes autophosphorylation on several tyrosine residues in its cytoplasmic tail. frontiersin.org These phosphorylated residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. danaher.commdpi.com The MAPK pathway is primarily involved in cell proliferation, while the PI3K/Akt pathway is crucial for cell survival and inhibition of apoptosis. encyclopedia.pub

Research has shown that EGFR inhibitors, including a compound designated as 557, can effectively decrease the phosphorylation of EGFR at specific residues like Tyr845. researchgate.net This inhibition, in turn, leads to a reduction in the phosphorylation and activation of downstream effectors such as Akt and ERK. researchgate.net This demonstrates the ability of such inhibitors to antagonize the EGF signaling pathway. researchgate.net

Influence on Cellular Proliferation and Apoptosis Pathways in Preclinical Models

The modulation of EGFR signaling by inhibitors has significant consequences for cellular processes like proliferation and apoptosis. The EGFR pathway is a key regulator of cell proliferation, differentiation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth. nih.gov

Studies have shown that inhibition of the EGFR pathway can suppress cell proliferation and induce apoptosis (programmed cell death). For example, in preclinical models of pancreatic cancer, overexpression of miR-557, which targets and downregulates EGFR, led to decreased cell proliferation and increased apoptosis. e-century.usnih.gov Conversely, overexpression of EGFR could rescue cells from the apoptosis induced by miR-557, highlighting the direct link between EGFR signaling and cell survival. e-century.usnih.gov Similarly, in non-small cell lung cancer (NSCLC) cells with EGFR mutations, knockdown of the EGFR ligand EREG or the use of anti-EREG antibodies resulted in inhibited cell proliferation and invasion, and induced apoptosis. mdpi.com

Interactive Data Table: EGFR Inhibitors and Their Effects

Compound/Factor Target/Mechanism Effect on Downstream Signaling Cellular Outcome
This compound EGFR Kinase Inhibitor Decreased phosphorylation of EGFR, Akt, and ERK researchgate.net Inhibition of cell proliferation, induction of apoptosis (inferred)
miR-557 Targets and downregulates EGFR expression e-century.usnih.gov Reduced EGFR levels e-century.usnih.gov Suppressed proliferation, induced apoptosis in pancreatic cancer cells e-century.usnih.gov
EREG Knockdown Reduces EGFR ligand availability mdpi.com --- Inhibited proliferation and invasion, induced apoptosis in NSCLC cells mdpi.com

Specificity Profile of this compound Against Diverse EGFR Mutants and Wild-Type EGFR

The therapeutic efficacy of an EGFR inhibitor is defined by its potency against cancer-driving mutant forms of EGFR and its selectivity over the wild-type (WT) form of the receptor, which is expressed in healthy tissues. Inhibition of WT EGFR is often associated with dose-limiting toxicities. acs.orgmdpi.com Research into a series of 2-aminopyrimidine (B69317) derivatives, including the closely related compound EGFR-IN-55 (also known as Compound 8a), provides detailed findings on this specificity. medchemexpress.com

This class of inhibitors was developed to target the double mutant EGFRL858R/T790M. The L858R mutation is a common activating mutation, while the T790M "gatekeeper" mutation confers resistance to earlier generations of EGFR inhibitors. acs.org Biochemical assays are used to determine the half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency. A lower IC₅₀ value indicates greater potency.

Detailed research findings for EGFR-IN-55 (Compound 8a) demonstrate a significant specificity for the mutant EGFR. In biochemical assays, EGFR-IN-55 showed potent inhibition of the EGFRL858R/T790M double mutant with an IC₅₀ value of 3.9 nM. medchemexpress.com In contrast, its activity against wild-type EGFR (EGFRWT) was significantly lower, with an IC₅₀ value of 70 nM. medchemexpress.com This indicates a selectivity index (SI) of approximately 18-fold in favor of the mutant receptor, highlighting its potential to target cancer cells more effectively while sparing normal cells. medchemexpress.com

The development of such inhibitors is critical for overcoming acquired resistance in non-small cell lung cancer (NSCLC) patients who have developed the T790M mutation following treatment with first or second-generation EGFR tyrosine kinase inhibitors (TKIs). acs.org While data for the triple mutant (L858R/T790M/C797S) is not available for this specific compound, the focus on potent activity against the T790M double mutant represents a key therapeutic strategy. acs.org

Interactive Data Table: Biochemical Inhibitory Activity of EGFR-IN-55

Compound NameTargetIC₅₀ (nM)
EGFR-IN-55 (Compound 8a)EGFRWT70
EGFR-IN-55 (Compound 8a)EGFRL858R/T790M3.9

Preclinical Efficacy and Cellular Studies of Egfr in 557

In Vitro Efficacy in Cell Line Models

Inhibition of Growth in EGFR-Mutant Cancer Cell Lines (e.g., Exon 19 Deletions, L858R, T790M, C797S)

No publicly available data details the inhibitory effects of EGFR-IN-557 on the growth of cancer cell lines harboring common EGFR mutations such as exon 19 deletions, L858R, or the resistance mutations T790M and C797S.

Activity in Cell Models Exhibiting Acquired Resistance to Previous EGFR Inhibitors

Information regarding the efficacy of this compound in cell models that have developed resistance to prior generations of EGFR inhibitors is not available in published research.

Evaluation in Other Disease-Relevant Cell Models (e.g., Kidney Fibrosis, Pancreatic Cancer)

While this compound is mentioned in the context of attenuating Ang II-induced kidney fibrosis, specific in vitro data from kidney fibrosis or pancreatic cancer cell models are not detailed in accessible scientific literature.

In Vivo Efficacy in Animal Models

Tumor Growth Inhibition in Xenograft Models

There are no available studies reporting on the efficacy of this compound in inhibiting tumor growth in cancer cell line-derived xenograft models.

Efficacy in Patient-Derived Xenograft (PDX) Models

Publicly accessible data on the performance of this compound in patient-derived xenograft (PDX) models of any cancer type could not be found.

Based on the comprehensive search conducted, there is no publicly available scientific literature or research data specifically detailing the preclinical efficacy and cellular studies of a compound designated "this compound" in the context of modulating angiogenesis and metastasis.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the "Modulation of Angiogenesis and Metastasis in Preclinical Models" for this compound as requested. The search results did not yield any specific information related to this particular compound.

Mechanisms of Resistance to Egfr in 557 and Counter Strategies in Research

Identification of On-Target Resistance Mutations

On-target resistance occurs when new mutations emerge within the EGFR gene itself, altering the drug's binding site and reducing its efficacy. For third- and fourth-generation EGFR tyrosine kinase inhibitors (TKIs), several key on-target resistance mutations have been identified.

One of the most well-characterized resistance mutations is the C797S mutation . Third-generation inhibitors like osimertinib form a covalent bond with the cysteine residue at position 797 of the EGFR protein. The C797S mutation, which substitutes this cysteine with a serine, prevents this covalent binding, thereby rendering the inhibitor ineffective. The clinical significance of the C797S mutation can depend on its allelic context with the T790M mutation, another key resistance mutation to earlier generation TKIs.

Other less frequent but clinically relevant on-target resistance mutations include L718Q and G796D . The L718Q mutation is located in the P-loop of the ATP binding pocket of the EGFR kinase domain. Structural modeling suggests that this mutation can cause steric hindrance, which interferes with the binding of third-generation inhibitors. The G796D mutation, located near the C797 covalent binding site, is also thought to confer resistance by sterically hindering the interaction between the inhibitor and the EGFR protein.

Table 1: Key On-Target Resistance Mutations to Third- and Fourth-Generation EGFR TKIs

Mutation Location in EGFR Kinase Domain Mechanism of Resistance
C797S Covalent binding site (amino acid 797) Prevents covalent bond formation between the inhibitor and EGFR.
L718Q P-loop of the ATP binding pocket (amino acid 718) Causes steric hindrance, reducing the binding affinity of the inhibitor.
G796D Adjacent to the covalent binding site (amino acid 796) Leads to steric repulsion, interfering with inhibitor binding.

Preclinical Strategies to Overcome Resistance

To combat the emergence of resistance to fourth-generation EGFR inhibitors, researchers are actively investigating several preclinical strategies, including combination therapies and the development of next-generation inhibitors.

Combining a fourth-generation EGFR inhibitor with another targeted agent is a promising strategy to overcome or prevent resistance. The choice of the combination agent is based on the specific mechanism of resistance.

MET Inhibitors: For tumors that have developed MET amplification, combining an EGFR inhibitor with a MET inhibitor has shown promise in preclinical models and early clinical trials. This dual-inhibition strategy aims to block both the primary EGFR pathway and the MET-driven bypass pathway.

Anti-EGFR Antibodies: The combination of a TKI with an anti-EGFR antibody, such as cetuximab, is another approach being explored. The antibody binds to the extracellular domain of EGFR, which can complement the action of the TKI that targets the intracellular kinase domain. This combination may be particularly effective against certain allosteric resistance mutations.

Allosteric Inhibitors: Allosteric inhibitors bind to a different site on the EGFR protein than the ATP-competitive TKIs. This can be effective against resistance mutations that affect the ATP-binding pocket. The combination of an allosteric inhibitor with a covalent TKI is a potential strategy to overcome resistance mutations like C797S.

The development of next-generation EGFR inhibitors is focused on designing molecules that can effectively inhibit EGFR even in the presence of resistance mutations. These efforts are guided by the structural understanding of how resistance mutations impact drug binding.

For instance, new inhibitors are being designed to overcome the C797S mutation. These may include non-covalent inhibitors that are not dependent on the cysteine at position 797 for their activity, or inhibitors that can bind to and inhibit the EGFR C797S mutant protein. The goal is to develop inhibitors with a broad activity profile against various EGFR mutations, including those that confer resistance to current therapies.

Table 2: Investigational Strategies to Overcome Resistance to Fourth-Generation EGFR Inhibitors

Strategy Rationale Examples of Agents
Combination Therapy Simultaneously block primary and resistance pathways. MET inhibitors, anti-EGFR antibodies, allosteric inhibitors
Next-Generation Inhibitors Design inhibitors active against known resistance mutations. Non-covalent inhibitors, mutant-selective inhibitors

Structure Activity Relationship Sar and Rational Design of Egfr in 557 Analogs

Elucidation of Key Structural Features for Potent EGFR Inhibition

The design of potent EGFR inhibitors hinges on specific pharmacophoric features that ensure high-affinity binding to the ATP pocket of the EGFR kinase domain. The pyrimidine (B1678525) scaffold is one of the most widely studied heterocyclic systems for this purpose due to its ability to mimic the adenine (B156593) moiety of ATP and act as a hinge-binder. nih.govpharmajournal.net

Key structural elements contributing to potent inhibition include:

The Heterocyclic Core: Fused pyrimidine systems, such as pyrrolopyrimidines and pyrazolopyrimidines, are highly effective scaffolds for EGFR inhibition. nih.govrsc.org The core structure serves as an anchor, positioning other functional groups for optimal interaction within the ATP-binding site.

Substitutions at the 4-Position: An anilino moiety at the C4 position of the quinazoline (B50416) or pyrimidine ring is a critical feature. This group typically forms one or more hydrogen bonds with the hinge region of the kinase domain, particularly with the backbone amide of Methionine 793 (Met793), anchoring the inhibitor in place. pharmajournal.netnih.gov

Substitutions at the 6- and 7-Positions: For quinazoline-based inhibitors, modifications at the 6- and 7-positions often involve small, solubilizing groups that extend into the solvent-exposed region, influencing the compound's pharmacokinetic properties without negatively impacting binding affinity.

Hydrophobic Pockets: The presence of hydrophobic substituents is crucial. pharmajournal.net For instance, a 3-chloro or 3-ethynyl substitution on the 4-anilino group can occupy a hydrophobic pocket near the gatekeeper residue, significantly enhancing potency. mdpi.com

The Michael Acceptor: The introduction of an acrylamide (B121943) group, a Michael acceptor, at specific positions allows for the formation of a covalent bond with Cysteine 797 (Cys797) in the ATP binding pocket. nih.gov This irreversible binding is a hallmark of second- and third-generation inhibitors, leading to sustained inhibition.

Table 1: Structure-Activity Relationship of Pyrimidine & Quinazoline Analogs for EGFR Inhibition

This table summarizes how different chemical modifications on a core scaffold affect inhibitory activity against EGFR. IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Compound SeriesCore ScaffoldKey ModificationObserved Effect on PotencyReference
2,4-disubstituted pyrrolo[2,3-d]pyrimidinePyrrolopyrimidinePresence of a halogen on the N4-phenyl substitution.Compound 46, with a halogen, showed high potency with an EGFR IC50 of 3.76 nM. nih.gov nih.gov
4,6-disubstituted pyrrolo[2,3-d]pyrimidinesPyrrolopyrimidineN4-phenyl substitutions are essential for inhibitory activity.Compounds were found to be highly potent, with IC50 values in the range of 3.3–62 nM. nih.gov nih.gov
Quinazoline AnalogsQuinazolineSubstitution on the aniline (B41778) moiety. A 2,4-disubstitution with bulky halogens increased VEGFR2 activity, while a 3,4-disubstitution increased EGFR activity.Compound 15 showed a 3.5-fold higher inhibitory activity on EGFR (IC50 = 5.9 nM) compared to the reference drug vandetanib. mdpi.com mdpi.com
Indole-Tethered PyrimidinesPyrimidinePosition of substituents on the pyrimidine ring and the link to the indole (B1671886) moiety.4-indolyloxy-6-anilinopyrimidines (e.g., MKP123) showed potent concurrent inhibition of EGFR (IC50 = 18 nM) and VEGFR-2. nih.gov nih.gov

Strategies for Overcoming Specific Resistance Mutations through Chemical Modifications of EGFR-IN-557

As patients progress on EGFR inhibitor therapy, new resistance mutations emerge, necessitating the development of next-generation drugs. The two most clinically significant resistance mutations are T790M (resistance to first- and second-generation inhibitors) and C797S (resistance to third-generation inhibitors). mdpi.comnih.gov

Strategies to overcome these mutations include:

Overcoming T790M: The primary strategy, successfully implemented in third-generation inhibitors like osimertinib, is the combination of a pyrimidine scaffold that can be accommodated by the T790M-mutated pocket and an electrophilic Michael acceptor that forms a covalent bond with Cys797. nih.govmdpi.comnih.gov This irreversible binding overcomes the competitive advantage of ATP in the resistant mutant. nih.gov

Overcoming C797S: The C797S mutation replaces the crucial cysteine with a serine, removing the nucleophile necessary for covalent bond formation by inhibitors like osimertinib. frontiersin.org This has driven the development of new strategies:

Fourth-Generation Reversible Inhibitors: These are non-covalent inhibitors designed with high structural complementarity to the ATP-binding pocket of triple-mutant EGFR (e.g., Ex19del/T790M/C797S). nih.govmdpi.com Through computational design, these molecules are optimized to form strong non-covalent interactions (hydrogen bonds, van der Waals forces) with residues in the mutated pocket, including the mutated Ser797, to achieve high potency and selectivity. nih.govmdpi.com BLU-945 is an example of a potent, reversible inhibitor active against EGFR carrying T790M and C797S mutations. mdpi.comacs.org

Allosteric Inhibitors: As these compounds bind to a different site, their efficacy is independent of mutations within the ATP-binding pocket, including C797S. frontiersin.orgresearchgate.net This represents a promising strategy to bypass resistance at the active site entirely.

Combination Therapies: Combining different classes of inhibitors, such as an ATP-competitive inhibitor with an allosteric inhibitor or an anti-EGFR antibody, is another approach being explored to overcome resistance. acs.orgnih.gov

Table 3: Chemical Strategies to Overcome EGFR Resistance Mutations

This table outlines the main chemical design strategies employed to counteract the most common resistance mutations encountered during EGFR-targeted therapy.

Target Resistance MutationChemical Modification StrategyMechanism of ActionExample Compound ClassReference
T790MIncorporate an electrophilic "warhead" (e.g., acrylamide) into a pyrimidine scaffold.Forms an irreversible covalent bond with Cys797, overcoming the increased ATP affinity caused by T790M.Third-Generation Inhibitors (e.g., Osimertinib) nih.govmdpi.com
C797SDesign highly specific, non-covalent binders.Relies on optimized, strong, non-covalent interactions to achieve high binding affinity, bypassing the need for the Cys797 residue.Fourth-Generation Reversible Inhibitors (e.g., BLU-945) mdpi.comnih.gov
T790M and C797SDevelop molecules that bind to an allosteric site.Binds to a pocket outside the ATP-binding site, inhibiting kinase activity through a conformational change. Efficacy is independent of C797S mutation.Allosteric Inhibitors (e.g., EAI045) frontiersin.orgresearchgate.net

Synthetic Methodologies and Chemical Biology Approaches for Egfr in 557

Advanced Chemical Synthesis Routes for EGFR-IN-557 and its Derivatives

The synthesis of EGFR inhibitors often involves multi-step processes to construct the core heterocyclic scaffolds and introduce various functional groups that enhance potency and selectivity. For instance, the synthesis of quinazoline-based EGFR inhibitors can begin with the cyclization of a substituted 2-aminobenzoic acid with formamide (B127407) at high temperatures. patsnap.com This is typically followed by a series of reactions including nitration, hydrogenation, amidation, and chlorination to build the necessary functionalities on the quinazoline (B50416) ring before coupling with a substituted aniline (B41778). patsnap.com

The development of derivatives of core structures is a common strategy to improve pharmacological properties. For example, by introducing stable atropisomerism into a promiscuous kinase inhibitor scaffold, researchers have been able to develop highly potent and selective inhibitors. chemrxiv.org This approach involves strategically adding non-hydrogen atoms to pre-organize the molecule into a conformational window that is optimal for the target kinase, thereby enhancing selectivity. chemrxiv.org

Another approach involves the synthesis of hybrid molecules, such as triazole-substituted quinazoline hybrids. acs.org These are often synthesized via click chemistry, a versatile method for creating complex molecules from smaller units. researchgate.net The resulting hybrid molecules can exhibit enhanced biological activities, acting as dual inhibitors or possessing novel mechanisms of action. acs.orgnih.gov For example, some erlotinib-based 1,2,3-triazole compounds have been designed and synthesized by combining erlotinib (B232) with phenyl or benzyl (B1604629) azide. frontiersin.org

The table below summarizes various synthetic approaches used for EGFR inhibitors and their derivatives, highlighting the diversity of chemical strategies employed.

Synthetic Approach Key Reactions Example Compound Class Reference
Quinazoline SynthesisCyclization, Nitration, Hydrogenation, Amidation, ChlorinationDacomitinib patsnap.com
Atropisomeric ScaffoldsIntroduction of stable atropisomerism(Ra)-3 chemrxiv.org
Hybrid MoleculesClick ChemistryTriazole-substituted quinazolines acs.orgresearchgate.net
Thiazole (B1198619) DerivativesHantzsch thiazole synthesis2,3,4-trisubstituted thiazoles researchgate.net
Formononetin DerivativesModification of natural productsSubstituted formononetins rsc.org
Indole-2-carboxamidesMulti-step synthesis from indole-2-carboxylic acidSubstituted indole-2-carboxamides mdpi.com

Development of Chemical Probes for this compound Target Engagement and Activity-Based Profiling

Chemical probes are essential tools for studying the function and engagement of proteins within their native cellular environment. nih.gov For EGFR, activity-based probes (ABPs) have been developed to covalently modify the protein, allowing for its detection and quantification. acs.orgnih.gov These probes often consist of a ligand that recognizes the EGFR active site, a reactive group (or "warhead") that forms a covalent bond, and a reporter tag for visualization or enrichment. researchgate.net

One strategy for developing more precise probes is Structurally Aligned Dual-Modifier Labeling (SADL). nih.gov This approach uses a ligand to direct two reactive groups to specific sites on the target protein, which can improve labeling precision compared to monocovalent probes. acs.orgnih.gov For example, a dual-modifier probe with both an acrylamide (B121943) and an NHS ester reactive group has shown improved precision in labeling endogenous EGFR. nih.gov

Photoaffinity probes represent another class of chemical tools used to study EGFR. researchgate.net These probes, such as HX101, incorporate a photoreactive group (like a diazirine) and a ligation handle (like an alkyne). researchgate.netresearchgate.net Upon photoactivation, the probe covalently binds to the target protein. The alkyne handle then allows for the attachment of various reporter tags via click chemistry, enabling applications like fluorescence microscopy and mass spectrometry-based proteomics. researchgate.net

The table below details different types of chemical probes developed for EGFR.

Probe Type Key Features Application Example Reference
Activity-Based Probe (ABP)Ligand-directed covalent modificationLive-cell labeling, proteomic analysisABP-1 acs.org
Structurally Aligned Dual-Modifier Labeling (SADL)Two reactive groups under a common ligandImproved target precisionSADL-3 nih.gov
Photoaffinity ProbePhotoreactive group and ligation handleVisualization, target engagement studiesHX101 researchgate.net
Dual-Probe ABPPComparative analysis of two ABPsSite-specific drug-protein interaction studiesPF-06672131, PF-6422899 nih.govbiorxiv.org
Allosteric Site Photo-affinity ProbeTargets allosteric sitesLocalizing interaction sitesDBE1S, BDE1S nih.gov

Bioconjugation Strategies for Preclinical Delivery and Imaging Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. For preclinical applications involving EGFR, bioconjugation is used to attach imaging agents or therapeutic payloads to targeting moieties like antibodies, antibody fragments, or small molecules. rsc.orgnih.gov

Enzymatic bioconjugation offers a method for creating homogeneous and reproducible products. rsc.org For instance, the enzyme sortase A can be used to attach metal chelators to an anti-EGFR antibody fragment. rsc.org These chelators can then be loaded with positron-emitting radionuclides like zirconium-89 (B1202518) (⁸⁹Zr) or copper-64 (⁶⁴Cu) for Positron Emission Tomography (PET) imaging. rsc.org This technique allows for the selective installation of the metal complex at a specific site on the antibody, which can be advantageous for regulatory approval. rsc.org

Another strategy involves conjugating near-infrared (NIR) fluorophores to epidermal growth factor (EGF) itself. thno.org For example, a zwitterionic NIR fluorophore like ATTO655 can be conjugated to EGF. The fluorescence of the dye is quenched until the EGF-conjugate binds to EGFR on a cancer cell and is internalized, leading to a "turn-on" of the fluorescence signal for specific imaging. thno.org

Nanoparticles also serve as versatile platforms for delivering imaging and therapeutic agents. nih.govudel.edu Their surfaces can be functionalized with EGFR-targeting ligands, such as antibodies or small molecules, to achieve active targeting to cancer cells. mdpi.com For example, elastin-like polypeptide (ELP) nanocages have been engineered for site-specific functionalization with EGFR-targeting ligands and for loading with chemotherapeutic drugs. udel.edu

The following table outlines various bioconjugation strategies used for EGFR-targeted preclinical applications.

Strategy Components Application Example Reference
Enzymatic BioconjugationAnti-EGFR antibody fragment, Sortase A, Metal chelator, Radionuclide (⁸⁹Zr, ⁶⁴Cu)PET Imaging⁸⁹Zr-DFO-G-scFv, ⁶⁴Cu-NOTA-G-scFv rsc.org
Fluorophore ConjugationEpidermal Growth Factor (EGF), NIR Fluorophore (ATTO655)Real-time NIR fluorescence imagingEGF-ATTO655 thno.org
Nanoparticle FunctionalizationNanoparticles (e.g., iron oxide, gold), Targeting ligand (e.g., antibody, aptamer), Imaging/therapeutic agentMultimodal imaging and therapyAnti-EGFR aptamer-conjugated GNPs nih.gov
Protein Nanocage DecorationE2 protein nanocages, EGFR-targeting peptide (4GE11), Chemotherapeutic drug (Doxorubicin)Targeted drug delivery4GE11-E2-DOX udel.edu
Liposome Surface ModificationLiposomes, Anti-EGFR antibody (Cetuximab), Platinum(IV)-prodrugTargeted chemotherapy and imagingC225-decorated nanoplatform mdpi.com

Computational and Biophysical Characterization of Egfr in 557 Interactions

Molecular Docking and Binding Mode Prediction of EGFR-IN-557 with EGFR Kinase Domain

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For an EGFR inhibitor like this compound, docking studies would be performed to predict its binding mode within the ATP-binding site of the EGFR kinase domain.

Typically, the three-dimensional crystal structure of the EGFR kinase domain is obtained from a repository like the Protein Data Bank (PDB). In silico docking programs would then be used to place the 3D structure of this compound into the active site of the receptor. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and amino acid residues in the binding pocket. For many known EGFR inhibitors, crucial interactions often involve residues like Met793 (the "gatekeeper" residue), Leu718, and Asp855. A predicted low binding energy would suggest a stable and high-affinity interaction. However, no published studies were found that present these specific findings for this compound.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability and dynamics of the predicted ligand-receptor complex over time. An MD simulation would model the movement of every atom in the this compound-EGFR kinase complex in a simulated physiological environment.

These simulations can provide insights into the conformational changes in both the inhibitor and the receptor upon binding and can help validate the interactions predicted by docking studies. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The persistence of key hydrogen bonds and other interactions throughout the simulation would provide confidence in the predicted binding mode. No specific MD simulation results for an this compound complex have been reported in the available literature.

Application of Advanced Computational Chemistry Methods (e.g., Free Energy Perturbation, Quantum Mechanical Calculations)

Advanced computational methods can provide more accurate estimations of binding affinity. Free Energy Perturbation (FEP) is a rigorous method used to calculate the difference in binding free energy between two ligands. If a series of compounds related to this compound were synthesized, FEP could be used to accurately predict their relative binding affinities to EGFR, thereby guiding further drug development.

Quantum Mechanical (QM) calculations can be applied to study the electronic structure of the inhibitor and its interactions with the receptor in greater detail. This is particularly useful for understanding reaction mechanisms, such as covalent bond formation for irreversible inhibitors, or for accurately modeling charge distributions and polarization effects that are not fully captured by classical molecular mechanics force fields. There is no evidence in the public domain of these advanced computational methods being applied to this compound.

Biochemical Assays for Kinase Activity and Binding Affinity Determination

Ultimately, computational predictions must be validated by experimental data. Biochemical assays are essential for determining the actual inhibitory activity and binding affinity of a compound. To characterize this compound, a variety of in vitro assays would be necessary.

Kinase activity assays measure the ability of the compound to inhibit the enzymatic function of EGFR. This is often done by quantifying the phosphorylation of a substrate peptide. The half-maximal inhibitory concentration (IC50) is a key value derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%. Binding affinity assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would directly measure the binding strength between this compound and the EGFR kinase domain, yielding the dissociation constant (Kd).

Cell-based assays would also be performed using cancer cell lines that are dependent on EGFR signaling. These experiments would determine the compound's ability to inhibit EGFR autophosphorylation and downstream signaling pathways within a cellular context, providing an EC50 value. While standard protocols for these assays are well-established for EGFR inhibitors, specific IC50, Kd, or EC50 values for this compound have not been published.

Advanced Preclinical Models and Future Research Directions

Utilization of Organoid and 3D Culture Systems for EGFR-IN-557 Evaluation

Traditional two-dimensional (2D) cell cultures, grown as monolayers on plastic surfaces, have long been a staple of cancer research. However, there is a growing consensus that these models inadequately represent the complex architecture and microenvironment of solid tumors. plos.orgresearchgate.net Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant context for evaluating novel therapeutic agents like this compound. nih.gov These models recapitulate key aspects of human tumors, including cell-cell interactions, nutrient and oxygen gradients, and the presence of an extracellular matrix (ECM). plos.orgnih.gov

Research demonstrates that drug sensitivity can differ dramatically between 2D and 3D models. nih.gov Studies using established EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) have shown that cancer cells with specific EGFR mutations are significantly more sensitive to treatment when grown in 3D cultures compared to 2D monolayers. nih.gov For instance, in colorectal cancer (CRC) cell lines, inhibition of EGFR was found to be less effective in laminin-rich ECM (lrECM) 3D cultures than in 2D cultures, highlighting the influence of the ECM on drug response. plos.org This discrepancy underscores the importance of using 3D systems to gain a more accurate prediction of an inhibitor's in vivo efficacy. Organoid cultures, which can be derived directly from patient tumors, provide an exceptional platform for testing compounds against a variety of genetic backgrounds and for studying the molecular basis of drug response and failure. d-nb.infofrontiersin.org

Table 1: Comparative Drug Response in 2D vs. 3D Culture Systems for EGFR Inhibitors

Culture SystemKey CharacteristicsObserved Response to EGFR Inhibitors (e.g., Gefitinib, Erlotinib)Reference
2D MonolayerCells grown on a flat, plastic surface; forced polarity; uniform access to nutrients and drugs.Weak or modest response, even in cell lines with known sensitizing EGFR mutations. nih.gov
3D Spheroid/OrganoidCells grown in suspension or embedded in an extracellular matrix; recapitulates tumor architecture, cell-cell interactions, and diffusion gradients.Significant sensitivity to inhibitors, mirroring in vivo responses more closely. Drug efficacy is dependent on the genetic makeup of the cells. nih.govoncotarget.com

Integration with Advanced Imaging Modalities in Preclinical Settings for Target Engagement and Efficacy Monitoring

Confirming that a therapeutic agent reaches and binds to its intended molecular target within a living organism is a critical step in preclinical development. pelagobio.com Advanced imaging techniques, such as Positron Emission Tomography (PET), are being integrated into preclinical studies to provide non-invasive, real-time assessment of target engagement and therapeutic efficacy. medrxiv.org For a novel compound like this compound, PET imaging could be used to visualize drug distribution and confirm that it effectively engages with EGFR in tumor tissues. pelagobio.com

This is achieved by developing a radiolabeled version of the inhibitor or a specific tracer that binds to the target. While specific tracers for every new compound must be developed, the principle has been demonstrated for other drug classes. For example, PET imaging with [18F]PARPi has been used to visualize PARP1/2 overexpression and confirm target engagement of PARP inhibitors in preclinical cancer models. medrxiv.org Applying a similar strategy to this compound would allow researchers to obtain crucial data on its pharmacokinetics and pharmacodynamics, helping to de-risk clinical development by ensuring the compound behaves as expected in a complex biological system. pelagobio.com This approach provides a direct measure of whether the drug is hitting its target, a more precise indicator than downstream biomarkers alone. pelagobio.commedrxiv.org

Investigation of Unconventional EGFR Signaling Pathways Modulated by this compound

The EGFR signaling network is more complex than a simple linear cascade. nih.gov Beyond the well-known RAS-RAF-MEK and PI3K-AKT pathways, EGFR can be activated through ligand-independent mechanisms and can engage in cross-talk with other signaling networks. nih.govfrontiersin.org Overexpression of wild-type EGFR, for instance, can lead to ligand-independent activation of non-canonical pathways. frontiersin.org Furthermore, EGFR signaling can be influenced by interactions with other cellular components, such as integrins, which can affect sensitivity to inhibitors. frontiersin.org

A thorough preclinical evaluation of this compound must therefore investigate its effects on these unconventional pathways. It is crucial to determine if the inhibitor affects only the canonical, ligand-dependent signaling or if it also modulates these alternative routes. For example, the p53 pathway has known cross-talk with the EGFR pathway, and mutations in both APC and TP53 have been suggested to transactivate EGFR signaling, potentially influencing inhibitor sensitivity. aacrjournals.org Understanding how this compound interacts with this broader signaling web is essential for predicting its full range of biological effects and identifying potential off-target activities or unexpected mechanisms of resistance. nih.govfrontiersin.org

Identification of Novel Preclinical Biomarkers of Response and Resistance to this compound

A major challenge in targeted therapy is the presence of primary (pre-existing) and acquired resistance. mdpi.com The preclinical evaluation of this compound must include a robust effort to identify biomarkers that can predict which tumors will respond to the drug and to understand the molecular mechanisms that drive resistance. tandfonline.comcrownbio.com

For EGFR inhibitors, resistance is often linked to secondary mutations in the EGFR gene itself, such as the T790M mutation that confers resistance to first-generation inhibitors, or the C797S mutation that can arise after treatment with third-generation inhibitors like osimertinib. biorxiv.orgascopubs.org Preclinical models are used to assess the activity of new compounds against these known resistance mutations. biorxiv.orgnih.gov Beyond EGFR mutations, resistance can be driven by the activation of bypass pathways, such as MET amplification. ascopubs.org

Conversely, biomarkers can also predict a favorable response. For example, high expression of the EGFR ligand epiregulin (EREG) has been associated with better efficacy of anti-EGFR therapy in certain cancers. mdpi.com Preclinical studies might investigate whether this compound's efficacy is dependent on EREG levels. Similarly, co-mutations in genes like APC and TP53 are being explored as potential predictors of sensitivity to EGFR inhibition in colorectal cancer. aacrjournals.org The identification of such biomarkers in preclinical models is vital for designing smarter clinical trials and ultimately for patient stratification.

Table 2: Selected Preclinical Biomarkers for EGFR Inhibitor Sensitivity and Resistance

BiomarkerTypeImplication for EGFR Inhibitor TherapyReference
EGFR T790M MutationResistanceConfers resistance to first-generation TKIs (e.g., gefitinib, erlotinib). oncotarget.com
EGFR C797S MutationResistanceCan confer resistance to third-generation TKIs (e.g., osimertinib). biorxiv.org
MET AmplificationResistanceOff-target (bypass) mechanism of acquired resistance to EGFR TKIs. ascopubs.org
Epiregulin (EREG) ExpressionResponseHigh expression may predict better efficacy of anti-EGFR therapy in some cancers. mdpi.com
APC and TP53 Co-mutationResponseMay predict sensitivity to EGFR inhibitors in specific colorectal cancer subtypes. aacrjournals.org

Exploration of Therapeutic Potential in Other EGFR-Driven Preclinical Disease Models

While a novel EGFR inhibitor might be initially developed for a specific malignancy, such as non-small cell lung cancer (NSCLC), the dysregulation of the EGFR pathway is a hallmark of many other cancers. nih.govnih.gov Therefore, a comprehensive preclinical program should explore the potential utility of this compound across a range of EGFR-driven disease models. crownbio.com

For example, EGFR signaling is a critical driver in a subset of colorectal cancers, and anti-EGFR antibodies are used in their treatment. aacrjournals.org Preclinical models of colorectal cancer, including patient-derived organoids and xenografts, could be used to assess the efficacy of this compound in this indication. d-nb.infoaacrjournals.org Similarly, glioblastoma is characterized by frequent EGFR amplification, although targeted therapies have had limited success to date. nih.gov Testing this compound in preclinical glioblastoma models could reveal potential efficacy, particularly if the compound possesses unique properties, such as superior blood-brain barrier penetration. nih.gov Evaluating a new inhibitor in a heterogeneous tumor model composed of cells with different EGFR variants can also help define the best therapeutic strategies for overcoming tumor diversity. nih.govnih.gov This broad preclinical screening can maximize the therapeutic potential of a new compound and identify new avenues for clinical investigation.

Q & A

Q. What is the molecular mechanism of EGFR-IN-557 in attenuating kidney fibrosis, and what experimental approaches are used to validate this?

this compound inhibits epidermal growth factor receptor (EGFR) signaling, which plays a role in activating profibrotic pathways such as TGF-β and MAPK. To validate this, researchers employ:

  • In vitro kinase assays to measure inhibition potency (IC₅₀ values) against EGFR isoforms.
  • Animal models (e.g., murine unilateral ureteral obstruction) to assess fibrosis reduction via histopathology (Masson’s trichrome staining) and biomarkers (collagen deposition, α-SMA expression) .
  • Western blotting to quantify downstream signaling proteins (e.g., phosphorylated ERK1/2). Methodological reference: Experimental protocols should align with reproducibility standards, including clear descriptions of animal ethics, sample sizes, and statistical power calculations .

Q. How does this compound’s selectivity for EGFR compare to other kinase inhibitors, and what assays determine this specificity?

Selectivity is evaluated using:

  • Kinome-wide profiling (e.g., kinome scan or competitive binding assays across 400+ kinases) to identify off-target effects.
  • Cellular viability assays in EGFR-dependent vs. EGFR-independent cell lines to confirm on-target efficacy.
  • Structural modeling (e.g., molecular docking) to compare binding affinity with wild-type vs. mutant EGFR (e.g., T790M resistance mutation) . Data reporting: Tabulate kinase inhibition percentages at 1 μM concentration (example below):
Kinase Family% Inhibition by this compound
EGFR98%
HER212%
Src5%

Q. What standard in vitro and ex vivo assays are recommended for assessing this compound’s pharmacokinetic properties?

  • Plasma stability assays : Incubate this compound with plasma (human/rodent) to measure degradation over time via LC-MS.
  • CYP450 inhibition screening : Use liver microsomes to assess drug-drug interaction risks.
  • Permeability assays : Caco-2 cell monolayers to predict oral bioavailability. Best practices: Include positive controls (e.g., gefitinib) and validate assays across three independent replicates .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different fibrosis models?

Contradictions may arise from:

  • Model heterogeneity : Genetic background of animals or cell lines (e.g., primary fibroblasts vs. immortalized lines).
  • Dosage variability : Compare exposure levels (AUC, Cₘₐₓ) using pharmacokinetic profiling.
  • Endpoint selection : Use quantitative metrics (e.g., hydroxyproline content for collagen) instead of qualitative scoring. Resolution strategy: Perform meta-analysis of published datasets with standardized inclusion criteria and multivariate regression to identify confounding variables .

Q. What in vivo models are appropriate for studying this compound’s efficacy in kidney fibrosis, and how should endpoints be quantified?

  • Models : Adenine-induced chronic kidney disease (CKD) in rats or db/db diabetic mice.
  • Endpoints :
  • Functional : Serum creatinine, BUN, urinary albumin-to-creatinine ratio (UACR).
  • Histopathological : Fibrosis area (%) via automated image analysis software (e.g., ImageJ).
  • Molecular : qPCR for fibrotic markers (e.g., COL1A1, TIMP-1).
    Validation: Ensure sham-operated controls and blinded analysis to reduce bias .

Q. Are there reported cases of resistance to this compound, and what methodologies identify resistance mechanisms?

While resistance mechanisms for this compound are not yet documented (as of 2025), lessons from gefitinib resistance suggest:

  • Sequencing EGFR in post-treatment biopsies to detect acquired mutations (e.g., T790M-like variants).
  • In vitro resistance induction : Chronic exposure of cell lines to sublethal this compound doses, followed by whole-exome sequencing.
  • Combination therapy screens : Test synergy with MET or AXL inhibitors to bypass resistance pathways .

Data Management and Reproducibility

Q. How should researchers design studies to ensure reproducibility of this compound’s antifibrotic effects?

  • Preregistration : Document hypotheses, sample sizes, and analysis plans in public repositories (e.g., OSF).
  • Raw data sharing : Upload dose-response curves, uncropped Western blots, and raw histology images to FAIR-aligned repositories.
  • Reagent validation : Use commercial this compound batches with certificates of analysis (CoA) and report storage conditions (e.g., -80°C in DMSO) .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values.
  • Mixed-effects models for longitudinal data (e.g., kidney function over time).
  • Adjustment for multiple comparisons (e.g., Bonferroni correction) when testing multiple endpoints .

Ethical and Compliance Considerations

Q. Does GDPR compliance apply to preclinical research involving this compound?

GDPR applies only if human-derived data (e.g., patient-derived xenografts) are used. For animal studies, comply with institutional Animal Care and Use Committee (IACUC) guidelines. Document data anonymization protocols in informed consent forms if human tissues are involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR-IN-557
Reactant of Route 2
Reactant of Route 2
EGFR-IN-557

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.